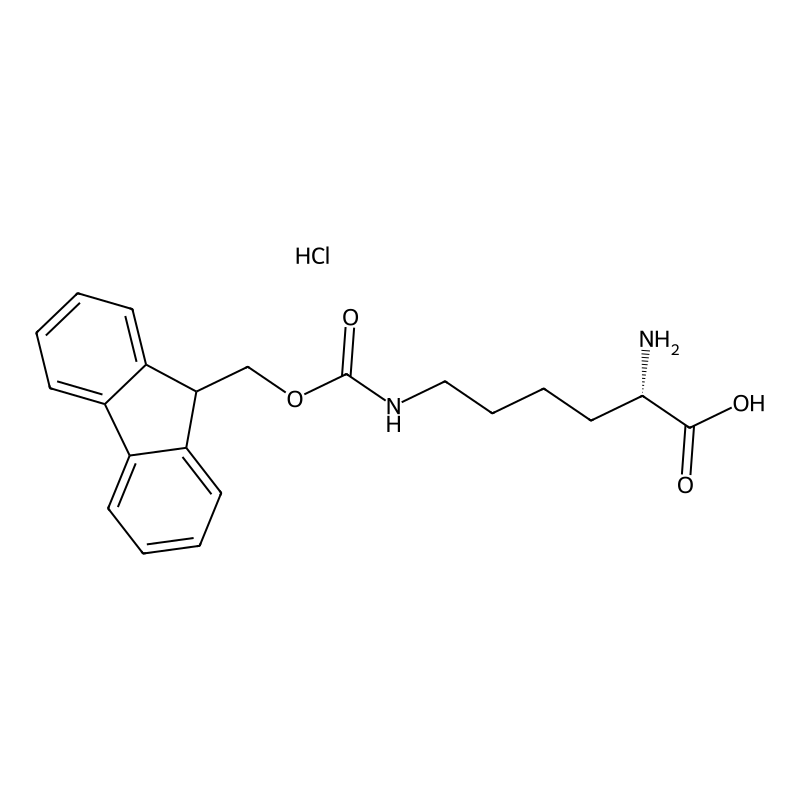

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride, is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group attached to an amino acid backbone. Its molecular formula is and it has a molecular weight of approximately 420.89 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to form stable peptide bonds, making it an essential reagent in the field of biochemistry and pharmaceutical development .

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride exhibits significant biological activity, particularly in the context of solid-phase peptide synthesis. Its structure allows it to effectively facilitate the formation of peptide bonds, which is crucial in synthesizing biologically active peptides and proteins. Additionally, similar compounds have shown inhibitory effects on certain cytochrome P450 enzymes, indicating potential pharmacological applications and interactions that warrant further investigation .

The synthesis of (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride typically involves several steps:

- Formation of the Fluorenylmethoxycarbonyl Group: The initial step involves attaching the fluorenylmethoxycarbonyl group to the amino acid backbone.

- Protection of Functional Groups: Additional protective groups may be introduced to prevent unwanted reactions during subsequent steps.

- Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptide fragments using standard peptide coupling reagents.

- Deprotection: Finally, the protective groups are removed under controlled conditions to yield the final product .

This compound has several applications in:

- Peptide Synthesis: It is widely used as a coupling agent in solid-phase peptide synthesis.

- Pharmaceutical Development: Its ability to form stable peptide bonds makes it useful in developing therapeutic peptides and proteins.

- Research: It serves as a reference compound in various biochemical studies and assays involving peptide interactions and enzyme activity .

Interaction studies involving (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride often focus on its binding affinity with various enzymes and receptors. Research indicates that compounds with similar structures can inhibit cytochrome P450 enzymes, suggesting potential drug-drug interactions that could affect metabolic pathways. Further studies are needed to elucidate the full range of interactions and their implications for pharmacokinetics and pharmacodynamics .

Several compounds share structural characteristics with (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Aminohexanoic Acid | Simple structure; no fluorenyl group | |

| N-Fmoc-Lysine | Contains Fmoc protecting group; widely used in peptide synthesis | |

| 9H-Fluoren-9-ylmethoxycarbonyl-Lysine | Similar protective group; effective as a coupling agent | |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride | Enantiomer with different biological activity; used for comparative studies |

The uniqueness of (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride lies in its combination of both the fluorenylmethoxycarbonyl protection and the extended hexanoic acid chain, which enhances its solubility and reactivity compared to simpler analogs. This makes it particularly valuable in advanced peptide synthesis applications where both stability and reactivity are required .